![molecular formula C4H7ClO3 B3333280 4-Chloro-3-hydroxybutyric acid CAS No. 95574-97-3](/img/structure/B3333280.png)
4-Chloro-3-hydroxybutyric acid
Description
4-Chloro-3-hydroxybutyric acid is a chiral intermediate generally used to prepare atorvastatin, a cholesterol-lowering drug . It is also the major metabolite of chlorobenzene, a pollutant that is released into the environment and can be found in water . It is toxic to humans and animals .
Synthesis Analysis
Ethyl ®-4-chloro-3-hydroxybutyrate (R-CHBE) is a versatile fine chemistry intermediate. It is usually produced by means of stereoselective biotechnology methods in enzymatic reactions . An alternative preparation strategy towards ethyl ®-4-chloro-3-hydroxybutyrate is based on the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate (ECAA) to the optically pure product (R-CHBE) over (S)-Ru-BINAP catalytic complex .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-hydroxybutyric acid is represented by the linear formula: ClCH2CH(OH)CH2CO2C2H5 . The molecular weight is 166.60 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-hydroxybutyric acid include a refractive index of n20/D 1.453 (lit.), boiling point of 93-95 °C/5 mmHg (lit.), and a density of 1.19 g/mL at 25 °C (lit.) .
properties
IUPAC Name |
4-chloro-3-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAXGMVRMXFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxybutyric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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